4-Acetamidopyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-Acetamidopyridine and its derivatives involves several key steps, highlighting the compound's accessibility and the efficiency of modern synthetic methods. Mercadante et al. (2013) describe the synthesis of 4-acetamido derivatives, showcasing their application in oxidative reactions. Their work emphasizes the cost-effectiveness and environmental friendliness of synthesizing such compounds, with water used as a solvent and minimal use of harmful materials (Mercadante et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-Acetamidopyridine has been elucidated through crystallography and spectroscopic methods, providing insight into its chemical behavior and interaction mechanisms. Koleva et al. (2009) explored the crystal structure and spectroscopic properties of 4-Acetamidopyridine, employing techniques such as IR-spectroscopy, UV-spectroscopy, and quantum chemical calculations to understand its electronic structure and vibrational data (Koleva et al., 2009).
Chemical Reactions and Properties
4-Acetamidopyridine participates in a variety of chemical reactions, serving as a versatile intermediate. Its reactivity with thiols and its role in cocrystallization processes underscore its utility in synthetic chemistry. Aakeröy et al. (2006) demonstrated its effectiveness as a cocrystallizing agent, highlighting its ability to form stable hydrogen-bonded motifs without undergoing proton transfer (Aakeröy et al., 2006).
Physical Properties Analysis
The physical properties of 4-Acetamidopyridine, including its crystalline structure, play a significant role in its applications. The detailed study by Pathak et al. (2015) on the conformational and spectroscopic profile of related compounds provides valuable insights into the physical characteristics of 4-Acetamidopyridine derivatives, contributing to a better understanding of their stability and reactivity (Pathak et al., 2015).
Chemical Properties Analysis
Exploring the chemical properties of 4-Acetamidopyridine reveals its potential in the synthesis of complex molecules and materials. Its reactivity with various chemical agents, ability to undergo oxidation, and role in the formation of coordination polymers are aspects that highlight its chemical versatility. Rafiee et al. (2018) developed an electrocatalytic method utilizing a 4-Acetamidopyridine derivative for the oxidation of alcohols and aldehydes to carboxylic acids, demonstrating its application in green chemistry (Rafiee et al., 2018).
Scientific Research Applications
Gastric Emptying Effect
4-Aminopyridine (4-AP), a potassium-channel blocker, has been studied for its effects on gastric emptying in patients with chronic spinal cord injury (SCI). A study by Grijalva et al. (2007) found that treatment with 4-AP significantly delayed stomach emptying in SCI patients. This delay in gastric emptying was not correlated with the level or ASIA score of the injury (Grijalva et al., 2007).
Antiamnesic Activity
4-Aminopyridine derivatives have been synthesized and evaluated for their antiamnesic activity, particularly in the context of Alzheimer's disease treatment. Andreani et al. (2000) discovered that these derivatives showed potent antiamnesic activity in comparison with piracetam, suggesting their potential in enhancing acetylcholine levels and memory functions (Andreani et al., 2000).
Neuromuscular Stimulation in Chick Embryos
A study by Heywood et al. (2005) explored the effects of 4-AP induced neuromuscular stimulation on skeletal muscle formation and development in embryonic chicks. They found that 4-AP treatment resulted in a significant effect on skeletal muscle characteristics, leg bone length, and overall body mass (Heywood et al., 2005).
Synthesis and Evaluation of Derivatives for Cognitive Enhancement
Sinha and Shrivastava (2012) synthesized and evaluated Schiff bases of 4-AP for their potential cognition-enhancing, antiamnesic, and anticholinesterase activities. These compounds were found to facilitate learning and significantly reverse scopolamine-induced amnesia, suggesting their relevance in cognitive disorders (Sinha & Shrivastava, 2012).
A3 Adenosine Receptor Binding
Azuaje et al. (2017) reported on a family of 2-acetamidopyridines as potent and selective A3 adenosine receptor (AR) antagonists, providing a simpler chemical scaffold compared to previous series. This discovery represents a step forward in identifying novel hA3AR antagonists through efficient synthetic methodologies (Azuaje et al., 2017).
Transdermal Delivery in Nerve Injury Recovery
Clark et al. (2019) demonstrated that transdermal 4-AP (TD-4-AP) could improve functional recovery after traumatic peripheral nerve injury in mice. Chronic TD-4-AP treatment was associated with fewer degenerating axons and thicker myelin sheaths, suggesting its potential applicability for nerve injury recovery (Clark et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-pyridin-4-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAWQUBRNHZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200258 | |
Record name | Acetamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidopyridine | |
CAS RN |
5221-42-1 | |
Record name | N-4-Pyridinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5221-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-pyridin-4-ylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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